Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the only FDA-approved cyclodextrin for intravenous administration, offering >64-fold higher solubility than native β-CD and attenuated hemolytic activity vs. methylated derivatives. Its neutral charge ensures reliable complexation without electrostatic repulsion, making it superior to SBE-β-CD for anionic drug candidates. For neutral BCS Class II drugs, specify low-to-medium DS grades (4.5–6.2) to maximize solubilizing capacity. In food processing, HP-β-CD delivers 5.47% higher cholesterol removal than native β-CD, with easier aqueous integration. Specification-locked procurement (DS 4.5–7.8) ensures batch-to-batch consistency for formulation-critical applications.
Molecular FormulaC63H112O42
Molecular Weight1541.5 g/mol
CAS No.107745-73-3
Cat. No.B1673982
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) CAS 128446-35-5: Procurement-Relevant Class Positioning and Comparator Identification
Hydroxypropyl-beta-cyclodextrin (HP-β-CD, CAS 128446-35-5, also designated 94035-02-6) is a chemically modified β-cyclodextrin derivative wherein hydroxypropyl groups partially substitute the hydroxyl moieties on the glucopyranose units, yielding a neutral, highly water-soluble (>1200 mg/mL at 25°C) oligosaccharide with a hydrophobic central cavity of approximately 6.0–6.5 Å [1]. As the first cyclodextrin derivative approved by the U.S. Food and Drug Administration for intravenous administration, HP-β-CD occupies a distinct regulatory and safety position within the β-cyclodextrin excipient class, distinguishing it from native β-cyclodextrin (β-CD, CAS 7585-39-9, solubility ~18.5 mg/mL) and from alternative substituted derivatives including sulfobutyl ether-β-cyclodextrin (SBE-β-CD, CAS 182410-00-0), randomly methylated-β-cyclodextrin (RM-β-CD), and 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD), each of which exhibits divergent complexation selectivity, hemolytic profiles, and regulatory acceptance pathways [2][3]. The degree of substitution (DS), typically ranging from approximately 4.5 to 7.8 hydroxypropyl groups per cyclodextrin molecule, constitutes a critical functionality-related characteristic that modulates both solubilizing capacity and toxicity, thereby directly influencing procurement specifications for formulation-specific applications [4].
[1] Szente L, Singhal A, Domokos A, Song B. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis. Molecules. 2018;23(5):1228. doi:10.3390/molecules23051228 View Source
[3] Li P, et al. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Int J Pharm. 2016;513(1-2):347-356. doi:10.1016/j.ijpharm.2016.09.036 View Source
[4] Functionality-related characteristics of hydroxypropyl-β-cyclodextrin for the complexation. J Mol Liq. 2022;365:120105. doi:10.1016/j.molliq.2022.120105 View Source
Why Generic Substitution Fails: HP-β-CD CAS 128446-35-5 vs β-CD, SBE-β-CD, and Methylated Analogs
In-class substitution among β-cyclodextrin derivatives without rigorous formulation revalidation introduces substantial risk because the substituent type, degree of substitution, and resultant charge state fundamentally alter three performance-critical parameters: complexation selectivity, hemolytic potential, and regulatory acceptance. Native β-CD exhibits inadequate aqueous solubility (18.5 mg/mL) and dose-limiting nephrotoxicity upon parenteral administration, rendering it unsuitable for injectable formulations [1]. SBE-β-CD, bearing anionic sulfobutyl ether groups, demonstrates enhanced binding for cationic drug substrates via electrostatic interactions but may exhibit reduced solubilizing capacity for neutral molecules compared to HP-β-CD formulations with optimized degree of substitution . Methylated derivatives (RM-β-CD, DM-β-CD), while often achieving higher stability constants for certain guest molecules, display hemolytic activity comparable to native β-CD and lack the extensive parenteral safety documentation that supports HP-β-CD's regulatory approvals [2]. Furthermore, the degree of substitution within HP-β-CD itself is not a static parameter—batches with DS values ranging from 4.55 to 7.76 exhibit up to two-fold differences in hemolytic activity and inverse correlations with solubilizing capacity depending on drug molecular weight, necessitating specification-locked procurement [3]. These interdependencies preclude simple interchangeability and mandate compound-specific, data-driven selection.
[2] Szente L, Singhal A, Domokos A, Song B. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis. Molecules. 2018;23(5):1228. View Source
[3] Li P, et al. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Int J Pharm. 2016;513(1-2):347-356. View Source
HP-β-CD Procurement Evidence Guide: Head-to-Head Quantitative Differentiation vs β-CD, SBE-β-CD, and Methylated Analogs
Aqueous Solubility Enhancement: HP-β-CD vs Native β-CD
HP-β-CD exhibits markedly superior intrinsic aqueous solubility compared to unmodified β-cyclodextrin, enabling higher drug loading and more flexible formulation concentration ranges without precipitation risk [1].
This >64-fold solubility differential eliminates precipitation risk in concentrated parenteral and ophthalmic formulations, directly enabling injectable product development that is infeasible with native β-CD.
Hemolytic Activity Reduction: HP-β-CD vs Methylated β-CD Derivatives
Hydroxypropyl substitution attenuates membrane-disrupting hemolytic activity compared to methylated β-cyclodextrin derivatives, which retain cytotoxicity profiles similar to native β-CD [1]. The hemolytic potential of HP-β-CD is comparable to or better than that of SBE-β-CD derivatives in standardized erythrocyte assays [2].
HemolysisCytotoxicityParenteral safety
Evidence Dimension
In vitro hemolytic potential and cytotoxicity ranking
Target Compound Data
HP-β-CD: attenuated cytotoxicity relative to native β-CD; hemolysis comparable to or lower than SBE-β-CD
Comparator Or Baseline
DM-β-CD and RM-β-CD: cytotoxicity similar to native β-CD; DM-β-CD exhibits highest hemolytic activity among substituted derivatives
Human erythrocyte hemolysis assay; P388 murine leukemia cell cytotoxicity assay
Why This Matters
Lower hemolytic activity directly correlates with reduced injection-site reactions and improved parenteral tolerability, positioning HP-β-CD as the preferred neutral derivative for intravenous formulations where methylated CDs are contraindicated.
HemolysisCytotoxicityParenteral safety
[1] Szente L, Singhal A, Domokos A, Song B. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis. Molecules. 2018;23(5):1228. View Source
Carbamazepine Solubilization: HP-β-CD Outperforms SBE-β-CD for Neutral Drug Substrates
For the neutral anticonvulsant drug carbamazepine, HP-β-CD (Cavitron™ W7 HP5 and HP7 grades) achieved superior solubilization compared to SBE-β-CD under identical formulation conditions . In phase-solubility studies, HP-β-CD was identified as the most effective solubilizer among tested cyclodextrins, forming the most stable complex with the highest apparent solubility [1].
CarbamazepineNeutral drug complexationParenteral formulation
Evidence Dimension
Carbamazepine solubility in cyclodextrin solutions
HP-β-CD (HP5) achieves 13% higher carbamazepine solubility than SBE-β-CD; required cyclodextrin reduced by 100 mg/mL (2 g per dose) relative to SBE-β-CD formulation
The 13% solubility advantage and 2 g per dose excipient reduction translate directly to lower formulation viscosity, reduced injection volume, and decreased overall excipient burden in parenteral carbamazepine products, conferring both clinical and manufacturing cost benefits.
CarbamazepineNeutral drug complexationParenteral formulation
[1] Couto ARS, et al. Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. ACS Omega. 2019;4(1):1460-1469. View Source
Complexation Selectivity for Charged Substrates: HP-β-CD vs SBE-β-CD Binding Constants
HP-β-CD, as a neutral cyclodextrin, exhibits fundamentally different binding behavior toward charged drug substrates compared to the anionic SBE-β-CD. While SBE-β-CD leverages electrostatic attraction for cationic drugs, HP-β-CD maintains consistent complexation strength irrespective of substrate charge state, though with reduced binding affinity for charged species relative to their neutral forms [1]. For the cationic drug amiodarone, SBE-β-CD achieves approximately 10-fold higher solubility than HP-β-CD under equimolar conditions [2].
Complexation constant (Kc) dependence on substrate charge; solubility enhancement for cationic drugs
Target Compound Data
HP-β-CD: complexation strength decreases 2- to 31-fold for charged substrates compared to neutral forms of same substrate; amiodarone solubility with HP-β-CD lower than SBE-β-CD
Comparator Or Baseline
SBE-β-CD: stronger interaction with neutral molecules than HP-β-CD; ~10-fold higher amiodarone solubility than HP-β-CD at equimolar levels; positively charged molecules display similar binding capability as neutral counterpart due to charge-charge attraction
Quantified Difference
For charged substrates, HP-β-CD binding decreases 2- to 31-fold; SBE-β-CD achieves ~10× higher amiodarone solubility
Conditions
UV spectrophotometric determination of complexation constants; PAMPA and rat intestinal permeability experiments for amiodarone; pH-dependent studies
Why This Matters
This charge-dependent selectivity profile enables rational excipient selection: HP-β-CD is optimal for neutral and anionic drugs where SBE-β-CD may exhibit charge repulsion, while SBE-β-CD demonstrates superior performance for cationic drugs. Procurement decisions must align cyclodextrin charge with drug substance pKa and ionization state at formulation pH.
[1] Zia V, Rajewski RA, Stella VJ. Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD. Pharm Res. 2001;18(5):667-673. View Source
[2] Beig A, Miller JM, Dahan A. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. Eur J Pharm Sci. 2015;77:73-78. View Source
Degree of Substitution Optimization: Low DS (4.55) vs High DS (7.76) HP-β-CD
Within HP-β-CD grades, the degree of substitution (DS) is the most critical functionality-related characteristic governing both solubilizing capacity and toxicity [1]. In a 7-day intravenous rat study comparing HP-β-CD batches with DS values of 4.55, 6.16, and 7.76, low DS material demonstrated superior solubilizing capacity for steroids and BCS Class II drugs, while high DS material exhibited lower hemolytic activity [2].
Degree of substitutionFormulation optimizationToxicity trade-off
Evidence Dimension
Solubilizing capacity and hemolytic activity as functions of degree of substitution
Target Compound Data
HP-β-CD with DS 4.55: superior solubilizing capacity for steroids and BCS Class II drugs; reversible changes in hematological/biochemical parameters after 7-day recovery
Comparator Or Baseline
HP-β-CD with DS 7.76: weaker solubilizing capacity for steroids and BCS Class II drugs, but lower hemolytic activity; HP-β-CD with DS 6.16: intermediate profile with slightly greater nephrotoxicity than DS 4.55 or 7.76
Quantified Difference
Qualitative inverse correlation between DS and solubilizing capacity; DS-complexation correlation dependent on drug molecular weight (lower DS preferred for high molecular weight drugs due to reduced steric hindrance)
Conditions
16 drugs tested including steroids and BCS Class II compounds; 7-day intravenous administration (q.d.) in rats; urine excretion percentage similar across all DS values; no effect on glomerular filtration
Why This Matters
This DS-dependent performance spectrum necessitates that procurement specifications include exact DS ranges (e.g., 4.5–5.5 vs 6.5–7.5) matched to the target drug's molecular weight and required safety margin. Selecting a DS-optimized grade can mean the difference between achieving therapeutic solubility and formulation failure for high molecular weight drug candidates.
Degree of substitutionFormulation optimizationToxicity trade-off
[1] Functionality-related characteristics of hydroxypropyl-β-cyclodextrin for the complexation. J Mol Liq. 2022;365:120105. View Source
[2] Li P, et al. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Int J Pharm. 2016;513(1-2):347-356. View Source
Cholesterol Removal Efficiency: HP-β-CD vs Native β-CD in Food and Biomedical Applications
HP-β-CD demonstrates significantly enhanced cholesterol complexation and removal efficiency compared to native β-cyclodextrin, attributed to stronger hydrogen bonding interactions and lower complexation energy [1]. In NPC disease models, HP-β-CD exhibits potent cholesterol-solubilizing capacity, though at higher concentrations the inclusion mode shifts from 1:1 to highly soluble 2:1 complexes, a property not shared by HP-γ-CD [2].
Cholesterol removalFood processingNiemann-Pick type C
Evidence Dimension
Cholesterol removal efficiency
Target Compound Data
HP-β-CD: cholesterol removal efficiency 5.47% higher than β-CD; forms two moderate hydrogen bonds with cholesterol; lowest complexation energy among tested derivatives
Comparator Or Baseline
Native β-CD: lower removal efficiency; HP-γ-CD: maintains solely 1:1 complex with cholesterol, constant lower solubilizing ability, significantly reduced ototoxicity and pulmonary toxicity compared to HP-β-CD
Quantified Difference
5.47% higher cholesterol removal efficiency for HP-β-CD vs β-CD at optimal temperature; HP-β-CD shifts to 2:1 cholesterol complex at higher concentrations
Conditions
Combined theoretical (molecular dynamics) and experimental (FTIR, TGA, NMR) study; cholesterol/β-CD derivative complexation; NPC cellular and murine models
Why This Matters
The 5.47% efficiency advantage over β-CD directly impacts process economics in food cholesterol removal applications, while the concentration-dependent 2:1 complex formation uniquely positions HP-β-CD as the only cyclodextrin capable of high-capacity cholesterol solubilization in NPC therapeutic development, albeit requiring careful dose optimization to mitigate ototoxicity risk.
Cholesterol removalFood processingNiemann-Pick type C
[1] He J, et al. Difference in the complexation of cholesterol with β-cyclodextrin derivatives: A combined theoretical and experimental study. Food Chem. 2024;435:137459. View Source
[2] Yamada Y, et al. Differential mode of cholesterol inclusion with 2-hydroxypropyl-cyclodextrins increases safety margin in treatment of Niemann-Pick disease type C. Br J Pharmacol. 2021;178(14):2727-2745. View Source
HP-β-CD CAS 128446-35-5: Evidence-Anchored Application Scenarios for Scientific and Procurement Decision-Making
Parenteral Formulations of Neutral and Poorly Water-Soluble Drugs
Based on >64-fold higher intrinsic aqueous solubility compared to native β-CD (>1200 mg/mL vs 18.5 mg/mL) and attenuated hemolytic activity relative to methylated derivatives [1][2], HP-β-CD is the preferred cyclodextrin excipient for injectable formulations requiring high drug loading without precipitation risk. For neutral drug substrates such as carbamazepine, HP-β-CD (particularly DS-optimized grades like Cavitron™ W7 HP5) achieves 13% higher solubility than SBE-β-CD, enabling 2 g per dose excipient reduction and corresponding formulation viscosity advantages . Users should specify low-to-medium DS grades (4.5–6.2) when targeting neutral BCS Class II drugs to maximize solubilizing capacity while maintaining acceptable hemolytic profiles [3].
Formulations of Anionic or pH-Sensitive Drug Candidates
HP-β-CD's neutral charge state confers distinct advantages over anionic SBE-β-CD when complexing anionic drug substrates or formulating at pH ranges where drug ionization could induce charge repulsion with SBE-β-CD. Studies demonstrate that SBE-β-CD exhibits 41-fold lower binding for negatively charged molecules due to charge-charge repulsion, whereas HP-β-CD maintains predictable, albeit reduced (2- to 31-fold), complexation for charged species relative to their neutral forms [1]. This predictable binding attenuation, without electrostatic repulsion artifacts, makes HP-β-CD the more reliable choice for anionic drug candidates and for formulation platforms where pH may vary during manufacturing or storage. The absence of sodium counterions also eliminates osmolality contributions that must be managed with SBE-β-CD formulations [2].
Food Industry Cholesterol Removal from High-Melting-Point Products
For industrial food processing applications targeting cholesterol reduction in butter, cheese, and other high-melting-point dairy products, HP-β-CD provides 5.47% higher cholesterol removal efficiency compared to native β-cyclodextrin at optimal processing temperatures [1]. This efficiency differential stems from enhanced hydrogen bonding (two moderate hydrogen bonds vs one weak hydrogen bond for methyl-β-CD) and lower complexation energy [1]. The improved aqueous solubility (>1200 mg/mL) also facilitates easier integration into aqueous processing streams and reduces the cyclodextrin mass required per unit of cholesterol removed, offering both process efficiency and cost-of-goods advantages in large-scale industrial deployments.
Research-Grade NPC Disease Model Cholesterol Mobilization
HP-β-CD serves as the reference-standard cholesterol-solubilizing agent for Niemann-Pick type C disease research, demonstrating potent intracellular cholesterol mobilization in patient-derived fibroblasts and murine models [1]. At lower concentrations, HP-β-CD forms 1:1 cholesterol inclusion complexes with affinity comparable to HP-γ-CD; at higher concentrations, HP-β-CD uniquely transitions to highly soluble 2:1 complexes, enabling greater cholesterol-solubilizing capacity but also introducing dose-dependent ototoxicity and pulmonary toxicity not observed with HP-γ-CD [2]. Researchers should select HP-β-CD when maximal cholesterol mobilization is required and dose can be carefully titrated; for studies prioritizing wider safety margin over maximal solubilizing capacity, HP-γ-CD may be the more appropriate comparator or alternative [2].
[2] Szente L, Singhal A, Domokos A, Song B. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis. Molecules. 2018;23(5):1228. View Source
[3] Li P, et al. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. Int J Pharm. 2016;513(1-2):347-356. View Source
[4] Zia V, Rajewski RA, Stella VJ. Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD. Pharm Res. 2001;18(5):667-673. View Source
[5] He J, et al. Difference in the complexation of cholesterol with β-cyclodextrin derivatives: A combined theoretical and experimental study. Food Chem. 2024;435:137459. View Source
[6] Yamada Y, et al. Differential mode of cholesterol inclusion with 2-hydroxypropyl-cyclodextrins increases safety margin in treatment of Niemann-Pick disease type C. Br J Pharmacol. 2021;178(14):2727-2745. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.